REACTION_CXSMILES
|
[ClH:1].[Cl:2][C:3]1[C:7]([Cl:8])=[N:6][C:5](=[C:9]([Cl:11])[Cl:10])[N:4]=1>C1(C)C=CC=CC=1>[Cl:2][C:3]1[N:4]=[C:5]([C:9]([Cl:1])([Cl:11])[Cl:10])[NH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(N=C1Cl)=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling (
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Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(NC1Cl)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |